molecular weight and formula of 2,5-Difluorothioanisole
molecular weight and formula of 2,5-Difluorothioanisole
[1]
Executive Summary
This technical guide provides a comprehensive analysis of 2,5-Difluorothioanisole (CAS: 106535-49-3), a specialized fluorinated intermediate used in the synthesis of agrochemicals and pharmaceutical compounds.[1] Characterized by its unique substitution pattern—a methylthio group flanked by fluorine atoms at the ortho and meta positions—this molecule serves as a critical bioisostere in medicinal chemistry, offering modulated lipophilicity and metabolic stability compared to its non-fluorinated analogs.[1] This document details its physicochemical properties, synthetic pathways, and analytical characterization protocols for researchers in drug discovery and process chemistry.[1]
Part 1: Chemical Identity & Physicochemical Properties[2]
The fundamental identity of 2,5-Difluorothioanisole is defined by its thioether linkage and the electronic influence of the difluoro-substitution on the aromatic ring.[1]
Core Data Table[1]
| Property | Specification |
| Chemical Name | 2,5-Difluorothioanisole |
| IUPAC Name | 1,4-Difluoro-2-(methylthio)benzene |
| CAS Registry Number | 106535-49-3 |
| Molecular Formula | C₇H₆F₂S |
| Molecular Weight | 160.18 g/mol |
| SMILES | CSC1=C(F)C=CC(F)=C1 |
| InChI Key | PDBSFQYRKCUYMB-UHFFFAOYSA-N |
| Appearance | Colorless to pale yellow liquid (Standard State) |
| Predicted Boiling Point | ~180–185 °C (at 760 mmHg) |
| Predicted Density | ~1.25 g/cm³ |
Structural Analysis & Molecular Geometry
The molecule consists of a benzene core substituted with a methylthio (-SMe) group at position 1, and fluorine atoms at positions 2 and 5.[1]
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Electronic Effects: The fluorine at the C2 position (ortho to sulfur) exerts a strong inductive electron-withdrawing effect (-I), reducing the electron density on the sulfur atom.[1] This can lower the basicity of the sulfur lone pairs compared to unsubstituted thioanisole.[1]
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Conformational Lock: The C2-Fluorine atom creates a steric and electrostatic repulsion with the methyl group of the thioether, potentially restricting free rotation around the C(aryl)-S bond, which is relevant for binding affinity in protein pockets.[1]
Part 2: Synthetic Pathways[1][2][3]
The synthesis of 2,5-Difluorothioanisole can be approached via two primary methodologies: Nucleophilic Aromatic Substitution (S_NAr) or S-Methylation of Thiophenols .[1] The S-methylation route is generally preferred for laboratory-scale purity.[1]
Method A: S-Methylation of 2,5-Difluorothiophenol (Recommended)
This protocol utilizes 2,5-difluorothiophenol as the nucleophile, reacting with a methylating agent (MeI or DMS) under basic conditions.[1]
Reagents:
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Precursor: 2,5-Difluorothiophenol (CAS 77380-20-8)[1]
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Methylating Agent: Iodomethane (MeI) or Dimethyl sulfate
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Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
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Solvent: DMF or Acetone
Protocol:
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Dissolution: Dissolve 1.0 eq of 2,5-difluorothiophenol in DMF (0.5 M concentration).
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Deprotonation: Add 1.2 eq of anhydrous K₂CO₃. Stir at 0°C for 15 minutes to generate the thiolate anion.
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Alkylation: Dropwise add 1.1 eq of Iodomethane (MeI).[1] The reaction is exothermic; maintain temperature <10°C during addition.[1]
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Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 9:1).
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Workup: Quench with water. Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over MgSO₄, and concentrate.[1][2]
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Purification: Flash column chromatography (Silica gel, 100% Hexanes) yields the pure oil.[1]
Method B: Nucleophilic Aromatic Substitution (S_NAr)
This method uses 1,2,4-trifluorobenzene, relying on the regioselectivity of the thiomethoxide attack.[1]
Reaction Scheme Visualization
Figure 1: Synthetic pathway via S-methylation of 2,5-difluorothiophenol.
Part 3: Analytical Characterization[1]
Validating the identity of 2,5-Difluorothioanisole requires a multi-modal approach combining NMR and Mass Spectrometry.[1]
Nuclear Magnetic Resonance (NMR)[4][5][6]
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¹H NMR (Chloroform-d):
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¹⁹F NMR:
Mass Spectrometry (GC-MS)[1]
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Molecular Ion (M+): 160 m/z.[3]
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Fragmentation:
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Loss of Methyl radical (M - 15): Peak at ~145 m/z.[1]
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Loss of SMe radical (M - 47): Peak at ~113 m/z (Difluorophenyl cation).
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Quality Control Decision Tree
Figure 2: Analytical quality control workflow for validating 2,5-Difluorothioanisole.
Part 4: Applications in Medicinal Chemistry[7]
2,5-Difluorothioanisole is primarily utilized as a building block for fluorinated bioisosteres .[1]
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Metabolic Stability: The strategic placement of fluorine atoms blocks metabolic "soft spots" on the phenyl ring (specifically at the 2 and 5 positions), preventing rapid oxidation by Cytochrome P450 enzymes.
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Lipophilicity Modulation: The trifluoromethyl-like electronic environment created by the F-C-S motif increases lipophilicity (LogP) without adding the bulk of a CF₃ group, enhancing membrane permeability.[1]
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Agrochemicals: Used as an intermediate in the synthesis of fungicides where the thioether moiety is later oxidized to a sulfoxide or sulfone to increase polarity and target binding.[1]
Part 5: Safety & Handling (SDS Summary)
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Hazard Classification: Irritant (Skin/Eye), Flammable Liquid (Category 4).
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Handling: Perform all synthesis in a fume hood. Thioethers often possess a disagreeable odor; use bleach (sodium hypochlorite) to quench glassware and waste to oxidize residual sulfides and neutralize odor.
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Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C to prevent oxidation of the sulfur to the sulfoxide.
References
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BenchChem. (n.d.).[1] 2,5-Difluorothioanisole Product Information. Retrieved from
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National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 2724989, 2,5-Difluoroanisole (Structural Analog). Retrieved from
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Sigma-Aldrich. (n.d.).[1] Product Search: Difluorothiophenol Derivatives. Retrieved from
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ChemicalBook. (2024).[1] CAS 106535-49-3 Data. Retrieved from
